molecular formula C8H16O<br>C4H9CH(C2H5)CHO<br>C8H16O B089479 2-Ethylhexanal CAS No. 123-05-7

2-Ethylhexanal

Cat. No. B089479
CAS RN: 123-05-7
M. Wt: 128.21 g/mol
InChI Key: LGYNIFWIKSEESD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

2-Ethylhexanal can be produced through the hydrogenation of 2-ethylhexene-2-al-1 by liquid phase upflow through a catalyst bed, achieving high conversion and selectivity rates under specific conditions (Diao Xiang, 2008). Another method involves the direct synthesis from n-butyraldehyde and hydrogen at low pressure using palladium/k-x catalysts, which exhibit high activity and selectivity due to their greater basicity (A. Ko, C. H. Hu, Yie Torng Yeh, 1998).

Molecular Structure Analysis

The molecular structure of 2-ethylhexanal is crucial for its reactivity and properties. Detailed studies on its molecular structure are essential for understanding its chemical behavior, although specific molecular structure analyses are not directly mentioned in the provided studies.

Chemical Reactions and Properties

2-Ethylhexanal undergoes various chemical reactions, including oxidation in the liquid phase to produce 2-ethylhexanoic acid as the main product, with side-products like 3-heptyl formate, 3-heptanol, 3-heptanone, and heptane under certain conditions (M. Gliński, J. Kijeński, 1995).

Physical Properties Analysis

The physical properties of 2-ethylhexanal, such as boiling point, density, and solubility, play a significant role in its application and handling. These properties are determined by its molecular structure but are not explicitly covered in the referenced studies.

Chemical Properties Analysis

2-Ethylhexanal's chemical properties, including its reactivity with various catalysts and conditions for selective synthesis processes, highlight its versatility in chemical synthesis. For instance, its efficient synthesis to 2-ethylhexanoic acid using oxygen or air in the presence of N-hydroxyphthalimide under mild conditions shows its potential in green chemistry applications (Łukasz Czieszowic et al., 2023).

Scientific Research Applications

  • 2-Ethylhexanal can be synthesized directly from n-butyraldehyde and hydrogen using specific catalysts. This process demonstrates high selectivity and activity, especially with catalysts containing larger amounts of potassium ion, enhancing basicity and subsequently improving selectivity (Ko, Hu, & Yeh, 1998).

  • Efficient production methods for 2-ethylhexanal involve hydrogenation of 2-ethylhexene-2-al-1, showing high conversion rates and selectivity under optimal conditions, such as specific pressure and temperature ranges (Diao Xiang, 2008).

  • Ni/γ‐Al2O3 catalysis in the hydrogenation of 2‐ethyl‐2‐hexenal has been studied, with findings suggesting that C=C bond hydrogenation precedes C=O bond hydrogenation. The study also proposed a reaction network for this process and determined that the hydrogenation of the C=O bond is the rate-determining step (Zhao, Wang, An, Zhao, & Wang, 2018).

  • The dehydrogenation of 2-ethyl-l-hexanol to 2-ethylhexanal via hydrogen exchange with aliphatic aldehydes has been explored, using MgO as a catalyst. This process has been identified as an effective synthetic route for 2-ethylhexanal preparation (Gliński, Kijeński, & Ruszczyński, 1995).

  • Aerobic oxidation of 2-ethylhexanal in a continuous-flow microreactor demonstrated high productivity and selectivity for 2-ethylhexanoic acid. This study highlights the potential of simple tube microreactors for efficient gas/liquid reactions (Vanoye, Wang, Pablos, Philippe, Bellefon, & Favre-Réguillon, 2016).

  • The liquid phase oxidation of 2-ethylhexanal with oxygen has been studied, revealing 2-ethylhexanoic acid as the main reaction product. The study also investigated the impact of temperature and oxygen-reactant molar ratio on reaction selectivity (Gliński & Kijeński, 1995).

Safety And Hazards

2-Ethylhexanal is flammable and may cause an allergic skin reaction. It is also suspected of damaging fertility or the unborn child . It is advised to avoid contact with skin and eyes, and avoid inhalation of vapor or mist .

Future Directions

2-Ethylhexanal is an important chemical intermediate and is predominantly converted to dioctyl adipate and dioctyl phthalate, which are excellent and harmless plasticizers for PVC . It is also extensively used in the production of antioxidants, adhesives, cosmetics, surfactants, etc . Therefore, the future directions of 2-Ethylhexanal could involve finding more efficient and environmentally friendly methods of synthesis, as well as exploring new applications in various industries.

properties

IUPAC Name

2-ethylhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYNIFWIKSEESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O, Array
Record name 2-ETHYLHEXALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3426
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLHEXALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9025291
Record name 2-Ethylhexaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-ethylhexaldehyde is a white liquid with a mild odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name 2-ETHYLHEXALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3426
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexanal, 2-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethylhexaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3108
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ETHYLHEXALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

326.1 °F at 760 mmHg (NTP, 1992), 163 °C
Record name 2-ETHYLHEXALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3426
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-ETHYLHEXALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5142
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLHEXALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

125 °F (NTP, 1992), 46 °C, 112 °F (44 °C) (Closed cup), 46 °C c.c., 52 °C o.c.
Record name 2-ETHYLHEXALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3426
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Ethylhexaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3108
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-ETHYLHEXALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5142
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLHEXALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Miscible with most organic solvents, Slightly soluble in carbon tetrachloride; soluble in ethanol and ether, In water, less than 0.5 g/100g at 25 °C, In water, 400 ppm at 25 °C, Solubility in water, g/100ml at 20 °C: 0.07
Record name 2-ETHYLHEXALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3426
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-ETHYLHEXALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5142
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLHEXALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.82 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8540 g/cu cm at 20 °C, Bulk density = 6.8 lb/gal, Relative density (water = 1): 0.85
Record name 2-ETHYLHEXALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3426
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-ETHYLHEXALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5142
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLHEXALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

4.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.4 (Air = 1) at 20 °C, Relative vapor density (air = 1): 4.5
Record name 2-ETHYLHEXALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3426
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-ETHYLHEXALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5142
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLHEXALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

1.8 mmHg at 68 °F (NTP, 1992), 1.8 [mmHg], Vapor pressure = 1.8 mm Hg at 20 °C, 2.0 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 200
Record name 2-ETHYLHEXALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3426
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Ethylhexaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3108
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-ETHYLHEXALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5142
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLHEXALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Product Name

2-Ethylhexanal

Color/Form

Colorless high-boiling liquid

CAS RN

123-05-7
Record name 2-ETHYLHEXALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3426
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Ethylhexanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylhexaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylhexanal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42871
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexanal, 2-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethylhexaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.179
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ETHYLHEXANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEN8S34O6U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-ETHYLHEXALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5142
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLHEXALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

less than -100 °C, -85 °C
Record name 2-ETHYLHEXALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5142
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLHEXALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

In U.S. Pat. No. 5,146,004, 2-ethyl-2-(hydroxymethyl) hexanal is prepared from 2-ethyl hexanal, formaldehyde and a tertiary amine. Any unreacted 2-ethyl hexanal can be isolated by azeotropic distillation of the organic phase of the raw product, and 2-butyl-2-ethyl-1,3 propane diol is obtained from the purified organic phase of the raw product by catalytic hydrogenation, with a yield of 85-88%. The hydrogenation is carried out by using a nickel catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Using the apparatus described above, n-butyraldehyde was fed at a WHSV of 1.2, using hydrogen as the carrier gas, at atmospheric pressure and at 200° C. over an ALPO4 -31 catalyst loaded with 0.5% of palladium. The reaction resulted in an n-butyraldehyde conversion of 50% with about 10% selectivity to 2-ethylhexaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

The processes according to the invention may be carried out by passing the aldehyde and ketone reactant mixture, and the aldol catalyst solution, through a stationary bed of pelleted or supported hydrogenation catalysts, enclosed in a tubular reactor. This is typical of continuous fixed-bed plug-flow reactor processes, where the reactants are continually consumed as they flow down the length of the reactor. However, as seen in Example 2 (Comparative), when this continuous plug-flow fixed-bed concept is applied to the cross-aldol condensation of acetone and n-butyraldehyde, the selectivity of n-butyraldehyde to methyl amyl ketone is very low, only 38%. The main-by-product, 2-ethylhexaldehyde, the result of the self-aldol condensation of n-butyraldehyde, cannot be easily separated from the methyl amyl ketone by distillation.
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A phosphine complex, [Co(C0)3 (Bu3P)]2, which was prepared by reacting Co(CO3)2 and Bu3P in pentane under high pressure of mixed gas of H2 and CO and was used for the present work. Microspheres of the support of Example III (15g) was charged along with benzene in a 300 cc autoclave. After the system was thoroughly purged with hydrogen for 2/3 hours, a complex solution (1.7 mm [Co(CO)3 (Bu3P)]2 dissolved in benzene) was injected through a serum cap. As soon as 20 g propylene was fed into the reactor, the reactor was pressured with H2 and CO (H2 /CO = 1) to 1400 psig at 70° F. The reactor was slowly heated to attain 1700 psig at 225° F. within 40 minutes. The initial pressure drop was noticed at this stage, and the pressure continuously dropped to 1340 psig for about 30 minutes (at 225°- 283° F). After this stage, the pressure drop was virtually stopped for 20 minutes. The system was again pressured with hydrogen to 1820 psig, and the system was held to 1820-1830 psig at 300°-345° F. for about 20 minutes without observing any significant pressure drop. A very slow second pressure drop was noticed under 1830 psig at 145° F., and the pressure drop continued for an additional 11/3 hours. The pressure dropped slowly (but persistently) during this period to give 1600 psig when the reaction was quenched by running cold water through a cooling coil. A yellow-brown reaction mixture was discharged from the reactor and the second run was immediately followed by feeding 20 g propylene to a mixture of 15 ml Bu3N and 55 ml benzene. The reactor was pressurized from 120 psig to 750 psig with carbon monoxide and then to 1450 psig with hydrogen at 90° F. The system was heated slowly to attain 2120 psig at 330° F. within an 11/2 hour period. The initial pressure drop was observed at this stage, and the maximum pressure, 2120 psig, dropped to 1150 psig in 50 minutes. The system was again pressured to 1600 psig at 357° F. with hydrogen. The reaction as allowed to proceed for an additional 20-minute period. During this period, the pressure dropped to 1150 psig. The reaction was quenched, and a red reaction mixture was discharged from the reactor. The solid catalyst left inside of the autoclave was rinsed with 60 ml benzene. Both the discharged reaction mixture and the rinsed solution were analyzed by means of gas chromatographic techniques. About 43% of the propylene feed was converted to give 9.1% isobutanal, 41.7% n-butanal, 3.6 % iso-butanol, 13.3% n-butanol, 7.9% 2-ethylhexanal, 21.0% 2-ethyl-2-hexenal and 3.3% unidentified products. The weight ratio of n-products (plus the products derived from n-butanal) to iso-products was found to be 7/1. The results obtained fron these runs clearly indicate that the initial phase of activity observed in this work exhibited at somewhat lower temperature (~115° C.) than the homogeneous system without the support. It is also indicated that the catalyst deactivated by either a prolonged continuous run or poisoning effect of oxygen can be effectively regenerated by injecting fresh tri-n-butylphosphine (or tri-n-butylamine) to the inactivated catalyst. A large excess of phosphine remarkably increases the level of the catalytic activity of the active catalyst, while in a homogeneous system, a large excess of phosphine ligand tends to exhibit a retarding effect on the catalytic reaction. It further appears that the solid catalyst is not merely a soluble homogeneous catalyst species impregnated on the support base. In short, the catalytic composition of the solid catalyst and homogeneous catalyst are believed to be different. It appears that there is no definite advantage to prepare the solid catalyst from the cobalt complex, Co2 (C0)6 (Bu3P)2. The solid catalyst can be readily prepared in situ from a cobalt salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
Co(CO3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Example III ( 15g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
9.1%
Yield
41.7%
Yield
7.9%
Yield
21%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylhexanal
Reactant of Route 2
2-Ethylhexanal
Reactant of Route 3
2-Ethylhexanal
Reactant of Route 4
2-Ethylhexanal
Reactant of Route 5
Reactant of Route 5
2-Ethylhexanal
Reactant of Route 6
Reactant of Route 6
2-Ethylhexanal

Citations

For This Compound
1,490
Citations
M Gliński, J Kijeński - Reaction Kinetics and Catalysis Letters, 1995 - Springer
… Influence of reaction temperature on product distribution of 2-ethylhexanal oxidation by air. OJaldehyde molar ratio equals 2.1. Flow rate of 2-ethylhexanal: 0.1 tool h "1 ; flow rate of air: …
Number of citations: 10 link.springer.com
A Buch, M Stambouli, D Pareau… - Solvent extraction and …, 2002 - Taylor & Francis
The extraction of nickel(II) from acidic aqueous solutions using a mixture of 2-ethylhexanal oxime (EHO) and bis(2-ethylhexyl) phosphoric acid (D 2 EHPA) in dodecane has been …
Number of citations: 37 www.tandfonline.com
L Vanoye, J Wang, M Pablos, R Philippe… - … Process Research & …, 2016 - ACS Publications
… enhanced the rate of oxidation of 2-ethylhexanal 3, and 50% of … , regular Taylor flow with neat 2-ethylhexanal 3 is not easy to … neat oxidation of 2-ethylhexanal 3 was attempted first. …
Number of citations: 35 pubs.acs.org
M Gliński, J Kijeński - Reaction Kinetics and Catalysis Letters, 1995 - Springer
The oxidation of 2-ethylhexanal with oxygen in the liquid phase in the presence of transition metal soaps (containing Mn, Co, Fe, Cu, Ni and Cr) as catalysts has been studied at 313.2 K…
Number of citations: 10 link.springer.com
M Gliński, J Kijeński - Reaction Kinetics and Catalysis Letters, 1995 - Springer
… The oxidation of 2-ethylhexanal was also carried out over … 2-Ethylhexanal conversion to 3-heptanone was strongly sensitive … of 2-ethylhexanal over titania and silica carriers, and SnO as …
Number of citations: 4 link.springer.com
S Nalli, OJ Horn, AR Grochowalski, DG Cooper… - Environmental …, 2006 - Elsevier
… The flasks were then extracted with an organic solvent to analyze for the presence of metabolites including 2-ethylhexanol, 2-ethylhexanal, 2-ethylhexanoic acid and mono-2-ethylhexyl …
Number of citations: 87 www.sciencedirect.com
Ł Czieszowic, B Orlińska, D Lisicki, E Pankalla - Materials, 2023 - mdpi.com
An efficient method for the synthesis of 2-ethylhexanoic acid has been reported. The method involves the 2-ethylhexanal oxidation using oxygen or air in the presence of N-…
Number of citations: 1 www.mdpi.com
A Buch, D Pareau, M Stambouli… - Solvent Extraction and …, 2001 - Taylor & Francis
The extraction of nickel(II) from various aqueous solutions by 2-ethylhexanal oxime (EHO) in dodecane has been studied as a function of total concentrations of extractant, metal and …
Number of citations: 21 www.tandfonline.com
AN Ko, CH Hu, J Chen - Applied Catalysis A: General, 1999 - Elsevier
One-step synthesis of 2-ethylhexanal (2EH) from n-butyraldehyde and hydrogen gas has been studied over palladium modified base catalysts at 1atm and 130–200C by using a fixed-…
Number of citations: 18 www.sciencedirect.com
C Lehtinen, G Brunow - Organic Process Research & …, 2000 - ACS Publications
… In addition, oxidation of 2-ethylhexanal has been researched both in the presence 2 and … formation in the oxidation of 2-ethylhexanal. We chose 2-ethylhexanal as an example of an …
Number of citations: 36 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.